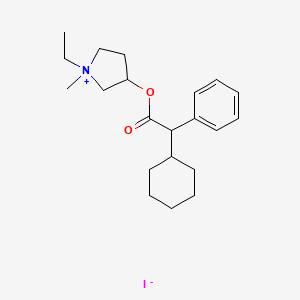

1-Ethyl-3-hydroxy-1-methylpyrrolidinium iodide alpha-phenylcyclohexaneacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

AHR 260 is a compound that interacts with the aryl hydrocarbon receptor, a biological sensor that integrates environmental, metabolic, and endogenous signals to control complex cellular responses in physiological and pathophysiological functions . The aryl hydrocarbon receptor is a versatile environmental sensor and transcription factor found throughout the body, responding to a wide range of small molecules originating from the environment, our diets, host microbiomes, and internal metabolic processes .

Chemical Reactions Analysis

AHR 260 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AHR 260 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the aryl hydrocarbon receptor and its interactions with various ligands. In biology, it helps in understanding the role of the aryl hydrocarbon receptor in cellular processes and its impact on health and disease. In medicine, AHR 260 is being explored for its potential therapeutic applications, including its role in cancer immunotherapy and the treatment of various diseases . In industry, it is used in the development of new drugs and chemical compounds .

Mechanism of Action

The mechanism of action of AHR 260 involves its interaction with the aryl hydrocarbon receptor. Upon binding to the receptor, AHR 260 induces a conformational change that allows the receptor to translocate to the nucleus. Once in the nucleus, the receptor-ligand complex binds to specific DNA sequences, leading to the activation or repression of target genes. This process involves various molecular targets and pathways, including the regulation of xenobiotic metabolism, cellular differentiation, stem cell maintenance, and immune responses .

Comparison with Similar Compounds

AHR 260 is unique in its ability to selectively modulate the aryl hydrocarbon receptor. Similar compounds include 2,3,7,8-tetrachlorodibenzo-p-dioxin, indirubin, and vemurafenib. These compounds also interact with the aryl hydrocarbon receptor but differ in their binding affinities, modes of action, and physiological effects . For example, 2,3,7,8-tetrachlorodibenzo-p-dioxin is a potent ligand of the aryl hydrocarbon receptor and is known for its toxicological effects, while indirubin and vemurafenib have different binding modes and therapeutic potentials .

Properties

CAS No. |

102584-70-3 |

|---|---|

Molecular Formula |

C21H32INO2 |

Molecular Weight |

457.4 g/mol |

IUPAC Name |

(1-ethyl-1-methylpyrrolidin-1-ium-3-yl) 2-cyclohexyl-2-phenylacetate;iodide |

InChI |

InChI=1S/C21H32NO2.HI/c1-3-22(2)15-14-19(16-22)24-21(23)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4,6-7,10-11,18-20H,3,5,8-9,12-16H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

WBRXJOOMCBMFQZ-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+]1(CCC(C1)OC(=O)C(C2CCCCC2)C3=CC=CC=C3)C.[I-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.